molecular formula C7H10BNO2 B578006 (2-Ethylpyridin-3-yl)boronic acid CAS No. 1310384-02-1

(2-Ethylpyridin-3-yl)boronic acid

Cat. No. B578006
M. Wt: 150.972
InChI Key: XHYBEDDNBACEEH-UHFFFAOYSA-N
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Description

“(2-Ethylpyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are widely used in various fields of research due to their interactions with diols and strong Lewis bases . They are also used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Molecular Structure Analysis

The molecular formula of “(2-Ethylpyridin-3-yl)boronic acid” is C7H10BNO2 . Its average mass is 150.971 Da and its monoisotopic mass is 151.080460 Da .


Chemical Reactions Analysis

Boronic acids, including “(2-Ethylpyridin-3-yl)boronic acid”, can undergo a transesterification reaction . Moreover, apart from the transesterification reaction, boronic esters also undergo a metathesis reaction .

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation, and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation, and modification .
  • Separation Technologies

    • Boronic acids are also used in separation technologies .
  • Development of Therapeutics

    • Boronic acids are used in the development of therapeutics .
  • Cross-Coupling Reactions and Catalysis

    • Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions and catalysis .
  • Materials Science

    • Borinic acids are used in materials science, particularly in the development of polymer or optoelectronics materials .
  • Organic Synthesis

    • Boronic acids are used in organic synthesis . They are particularly useful in Suzuki coupling reactions .
  • Medicinal Chemistry

    • Borinic acids, a subclass of organoborane compounds, are used in medicinal chemistry . They have been used in the development of various drugs .
  • Polymer Materials

    • Borinic acids are also used in the development of polymer materials . They can be used to create polymers with unique properties .
  • Optoelectronics Materials

    • Borinic acids are used in the development of optoelectronics materials . These materials are used in devices that convert electrical signals into photonic signals and vice versa .
  • Fluorescence Sensing

    • Boronic acids can be used in fluorescence sensing . They can bind to sugars and other diols, causing a change in fluorescence .
  • Environmental Monitoring

    • Boronic acids can be used in environmental monitoring . They can be used to detect various pollutants in the environment .
  • Self-Healing Polymers and Hydrogels

    • Boronic acids, including boronic/boronate esters, borax, and benzoxaborole, have been used to create self-healing polymers and hydrogels .
    • These materials can relieve external stress and restore their original mechanical properties after damage via dynamic covalent bonding in the polymeric structure or the reversible association of supramolecular motifs .
    • The self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
  • Reversible Click Chemistry

    • Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in reversible click chemistry .
    • This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
  • Synthesis of Borinic Acid Derivatives

    • Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in the synthesis of diarylborinic acids and their four-coordinated analogs .
  • Organoboron Compounds in Organic Synthesis

    • Boronic acids are readily converted to various functionalities, making them useful in modern organic synthesis .
    • Their bench stability, low toxicity, and operational simplicity further emphasize their synthetic merit .

Future Directions

Boronic acids, including “(2-Ethylpyridin-3-yl)boronic acid”, have potential for future applications in various fields. They are increasingly being used in the design of drugs , and their unique properties make them promising candidates for the development of new drugs . Additionally, boronic acids are being explored for their potential in materials chemistry, such as in the construction of polymers with reversible properties .

properties

IUPAC Name

(2-ethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYBEDDNBACEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694478
Record name (2-Ethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylpyridin-3-yl)boronic acid

CAS RN

1310384-02-1
Record name (2-Ethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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